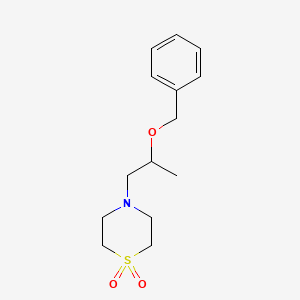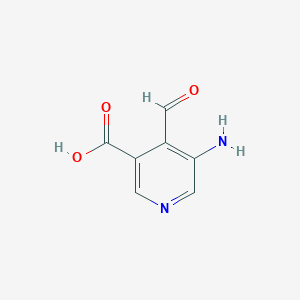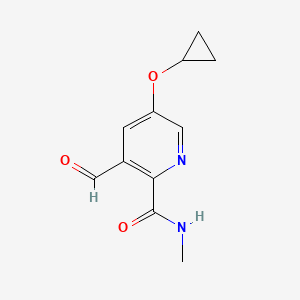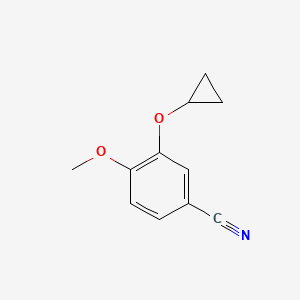
3-Acetyl-5-cyanobenzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-5-cyanobenzenesulfonyl chloride is an organic compound with the molecular formula C9H6ClNO3S and a molecular weight of 243.67 g/mol . This compound is characterized by the presence of acetyl, cyano, and sulfonyl chloride functional groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of 3-Acetyl-5-cyanobenzenesulfonyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-acetylbenzenesulfonyl chloride and cyanide sources.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Industrial Production: Industrial production methods may involve the use of triphosgene as a chlorination reagent, which has been shown to be efficient in similar syntheses.
Analyse Des Réactions Chimiques
3-Acetyl-5-cyanobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-Acetyl-5-cyanobenzenesulfonyl chloride has several applications in scientific research:
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Acetyl-5-cyanobenzenesulfonyl chloride involves its reactivity with nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic species, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparaison Avec Des Composés Similaires
3-Acetyl-5-cyanobenzenesulfonyl chloride can be compared with similar compounds such as:
3-Cyanobenzenesulfonyl chloride: This compound lacks the acetyl group but shares the cyano and sulfonyl chloride functionalities.
Benzenesulfonyl chloride: This compound lacks both the acetyl and cyano groups but retains the sulfonyl chloride functionality.
Propriétés
Formule moléculaire |
C9H6ClNO3S |
|---|---|
Poids moléculaire |
243.67 g/mol |
Nom IUPAC |
3-acetyl-5-cyanobenzenesulfonyl chloride |
InChI |
InChI=1S/C9H6ClNO3S/c1-6(12)8-2-7(5-11)3-9(4-8)15(10,13)14/h2-4H,1H3 |
Clé InChI |
FLVPVTCSQXPONH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC(=C1)C#N)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


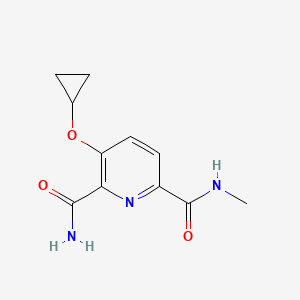
![5-Chloro-7-(trifluoromethyl)-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine](/img/structure/B14846460.png)

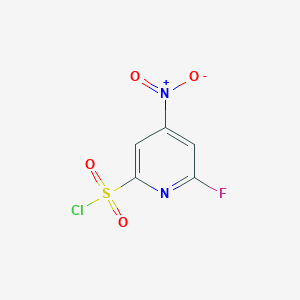
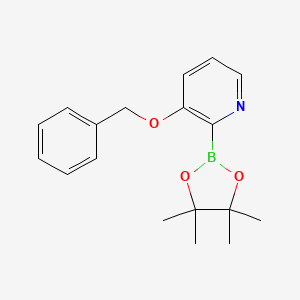

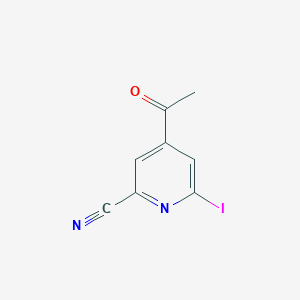
![2-Azaspiro[3.3]heptane oxalate](/img/structure/B14846492.png)
